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Compound of Interest

Compound Name: NMDA receptor modulator 2

Cat. No.: B15141217 Get Quote

This technical guide provides an in-depth overview of the preclinical data for SAGE-718

(dalzanemdor), a novel, investigational positive allosteric modulator (PAM) of the N-methyl-D-

aspartate (NMDA) receptor. SAGE-718 is being developed for the potential treatment of

cognitive impairment associated with neurodegenerative disorders.[1][2][3] This document is

intended for researchers, scientists, and drug development professionals.

Introduction to NMDA Receptors and SAGE-718
N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels that play a critical

role in excitatory neurotransmission, synaptic plasticity, learning, and memory.[4][5][6] These

receptors are heterotetramers typically composed of two glycine-binding GluN1 subunits and

two glutamate-binding GluN2 subunits.[4] For the channel to open, it requires the binding of

both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-

dependent magnesium (Mg2+) block.[5]

NMDA receptor hypofunction has been implicated in the pathophysiology of cognitive deficits

observed in several neurodegenerative disorders, including Huntington's, Parkinson's, and

Alzheimer's diseases.[2][4][7] Enhancing NMDA receptor activity through positive allosteric

modulation represents a promising therapeutic strategy to address these cognitive

impairments.[2][8]

SAGE-718 is a synthetic, orally bioavailable neuroactive steroid that is an analogue of 24(S)-

hydroxycholesterol (24S-HC), an endogenous brain cholesterol metabolite that positively

modulates NMDA receptors.[1][2][7] As a PAM, SAGE-718 is designed to enhance the activity
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of NMDA receptors in the presence of their natural ligands, potentially restoring normal receptor

function in conditions of hypofunction.[7][8]

Data Presentation
The following tables summarize the quantitative preclinical data for SAGE-718.

Table 1: In Vitro Pharmacology of SAGE-718

Receptor Subtype Effect Potency/Efficacy Source

GluN1/GluN2A Potentiation
Equipotent across

subtypes
[8]

GluN1/GluN2B Potentiation
Equipotent across

subtypes
[8]

GluN1/GluN2C Potentiation
Equipotent across

subtypes
[8]

GluN1/GluN2D Potentiation
Equipotent across

subtypes
[8]

Native NMDA

Receptors

Increased EPSP

Amplitude

No effect on decay

kinetics
[8]

Table 2: In Vivo Pharmacokinetics of SAGE-718
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Species Parameter Value Source

Rat Half-life (Plasma) 26.3 hours [7]

Rat Half-life (Brain) 30.7 hours [7]

Dog Oral Bioavailability 30% - 73% [2]

Human (Healthy) Tmax (single dose) 4-7 hours [3]

Human (Healthy)
Half-life (single &

multiple doses)
8-118 hours [3]

Human (Healthy) Time to Steady State 11 days [2][3]

Human (Huntington's) Time to Steady State 13 days [2][3]

Table 3: Preclinical Efficacy of SAGE-718 in Animal Models

Animal Model Effect of SAGE-718 Source

Phencyclidine (PCP)-induced

social deficits
Ameliorated deficits [8]

Ketamine-evoked increase in

gamma frequency band power

(EEG)

Accelerated rate of return to

baseline
[8]

7-dehydrocholesterol

reductase inhibition

(cholesterol depletion)

Ameliorated behavioral and

electrophysiological deficits
[8]

Experimental Protocols
In Vitro Electrophysiology: The effects of SAGE-718 on specific NMDA receptor subtypes were

evaluated using two-electrode voltage-clamp recordings in Xenopus oocytes expressing

recombinant human GluN1 and GluN2A-D subunits. Oocytes were clamped at a holding

potential of -70 mV, and currents were evoked by the application of glutamate and glycine.

SAGE-718 was co-applied with the agonists to determine its modulatory effect on the receptor-

mediated current. For studies on native receptors, whole-cell patch-clamp recordings were
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performed on striatal medium spiny neurons in brain slices. Excitatory postsynaptic potentials

(EPSPs) were evoked by electrical stimulation, and the effect of SAGE-718 on the NMDA

receptor component of the EPSP was measured.[8]

Animal Models of NMDA Receptor Hypofunction:

Phencyclidine (PCP) Model: To induce social deficits, rodents were administered subchronic

doses of PCP, a non-competitive NMDA receptor antagonist. Social interaction was then

assessed by measuring the time spent in social contact between two unfamiliar animals.

SAGE-718 was administered prior to the behavioral testing to evaluate its ability to reverse

the PCP-induced deficits.[8]

Ketamine Challenge Model: The effect of SAGE-718 on NMDA receptor open-channel block

was assessed using ketamine. The rate of unblock of ketamine from the GluN1/GluN2A

receptor was measured in vitro. In vivo, the effect of SAGE-718 on the ketamine-induced

increase in gamma band power in the electroencephalogram (EEG) was measured in

rodents to assess target engagement.[8]

Pharmacokinetic Studies: The pharmacokinetic profile of SAGE-718 was determined in rats

and dogs following oral and intravenous administration. Blood samples were collected at

various time points, and plasma concentrations of SAGE-718 were quantified using liquid

chromatography-mass spectrometry (LC-MS). Standard pharmacokinetic parameters, including

half-life, maximum concentration (Cmax), time to maximum concentration (Tmax), and

bioavailability, were calculated.[2][7]
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Caption: NMDA Receptor Signaling Pathway.
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Caption: Experimental Workflow for NMDA Receptor Modulator Screening.
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Caption: Proposed Mechanism of Action of SAGE-718.

Preclinical Safety and Tolerability
Preclinical studies have demonstrated a favorable safety profile for SAGE-718.[8] A key

concern with compounds that enhance glutamatergic signaling is the potential for excitotoxicity

or pro-convulsant activity.[7] However, in preclinical models, SAGE-718 did not produce

epileptiform activity in a seizure model and did not have any observed pro-convulsant effects.

[7][8] Furthermore, chronic dosing in a 6-month toxicology study in rats did not reveal any

effects on survival or other adverse events, and there was no evidence of neurodegeneration.

[7][8]

Conclusion
The preclinical data for SAGE-718 (dalzanemdor) characterize it as a potent, orally bioavailable

NMDA receptor positive allosteric modulator. It enhances the function of all major GluN2-

containing NMDA receptor subtypes and has demonstrated efficacy in animal models of NMDA
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receptor hypofunction and cognitive impairment.[8] The pharmacokinetic profile supports once-

daily dosing.[2][3] Importantly, the preclinical safety profile suggests a low risk of excitotoxicity

or pro-convulsant activity, a critical feature for a CNS therapeutic targeting the glutamate

system.[7][8] These findings provided a strong rationale for the clinical development of SAGE-

718 for the treatment of cognitive impairment in neurodegenerative disorders.[8] While recent

clinical trial results in Huntington's and Parkinson's disease have been disappointing, leading to

the discontinuation of development for those indications, the compound was generally well-

tolerated.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Preclinical Data on SAGE-718 (dalzanemdor): An
NMDA Receptor Modulator]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15141217#preclinical-data-on-nmda-receptor-
modulator-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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